An In-depth Technical Guide to the Mechanism of Action of 225Ac-PSMA-Trillium (BAY 3563254)
An In-depth Technical Guide to the Mechanism of Action of 225Ac-PSMA-Trillium (BAY 3563254)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
225Ac-PSMA-Trillium (also known as BAY 3563254) is a next-generation targeted alpha therapy currently in clinical development by Bayer for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This novel radiopharmaceutical conjugate is engineered for high-precision delivery of a potent alpha-particle payload to prostate cancer cells that express Prostate-Specific Membrane Antigen (PSMA). Its innovative design, featuring a triad (B1167595) of a high-affinity PSMA-targeting small molecule, a customized albumin-binding moiety, and the alpha-emitting radionuclide Actinium-225, aims to maximize therapeutic efficacy while minimizing off-target toxicity. Preclinical data have demonstrated robust anti-tumor activity and a favorable biodistribution profile, leading to its advancement into first-in-human clinical trials.
Core Mechanism of Action
225Ac-PSMA-Trillium operates on the principle of targeted radionuclide therapy. The core of its mechanism is the targeted delivery of Actinium-225 (225Ac) to PSMA-expressing cancer cells.[1][2] The therapeutic action unfolds in a multi-step process:
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Systemic Administration and Circulation: Following intravenous injection, 225Ac-PSMA-Trillium circulates in the bloodstream.[3] The inclusion of a customized albumin-binding moiety is designed to prolong its plasma residence time.[4] This extended circulation window increases the probability of the agent reaching and binding to tumor sites.
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Targeting and Binding: The small molecule component of the conjugate has a high affinity for PSMA, a transmembrane protein highly overexpressed on the surface of most prostate cancer cells.[4] This specific binding ensures the accumulation of the radiopharmaceutical at the tumor site.
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Internalization: While not explicitly detailed in the available literature for 225Ac-PSMA-Trillium, PSMA-targeting ligands like PSMA-617 are known to be internalized by the cell upon binding.[5] This process would bring the Actinium-225 payload inside the cancer cell.
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Alpha Particle Emission and DNA Damage: Actinium-225 is a potent alpha-emitter that undergoes a decay cascade, releasing four high-energy alpha particles.[5] These alpha particles have a high linear energy transfer (LET), meaning they deposit a large amount of energy over a very short distance (a few cell diameters).[6] This localized and highly potent radiation induces complex and difficult-to-repair double-strand DNA breaks in the cancer cells.[6]
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Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers cell cycle arrest and initiates programmed cell death (apoptosis), leading to the destruction of the targeted cancer cells.[6]
The following diagram illustrates the proposed mechanism of action:
Preclinical Data
Preclinical evaluation of 225Ac-PSMA-Trillium was presented at the American Association for Cancer Research (AACR) Annual Meeting in 2024. The data highlighted the in vitro and in vivo characterization of the compound.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical studies.
Table 1: In Vitro Characterization of 225Ac-PSMA-Trillium
| Parameter | Value | Cell Line | Assay |
| Binding Affinity (Kd) | 4.88 x 10⁻¹¹ M | - | Surface Plasmon Resonance (SPR) |
| Cytotoxicity (IC50) | 0.114 kBq/ml | LNCaP subclone C4-2 | In Vitro Cytotoxicity Assay |
Source: AACR Annual Meeting 2024, Abstract 6033[8]
Table 2: In Vivo Biodistribution of 225Ac-PSMA-Trillium
| Time Point | Blood (%ID/g) | Tumor (%ID/g) |
| 24 hours | 5% | - |
| 5-7 days | - | ~20% (peak) |
Source: AACR Annual Meeting 2024, Abstract 6033[8]
Table 3: In Vivo Therapeutic Efficacy of 225Ac-PSMA-Trillium
| Animal Model | Treatment Dose | Outcome |
| LNCaP | 150 kBq/kg (single dose) | Tumor growth inhibition |
| LNCaP | 300 kBq/kg (single dose) | Increased time to reach 400 mm³ by 35 days |
| KuCaP-1 (PDX) | 250 kBq/kg (single dose) | Strong tumor growth inhibition over 35 days |
Source: AACR Annual Meeting 2024, Abstract 6033[8]
Experimental Protocols
While full, detailed experimental protocols are not yet available in peer-reviewed publications, the following methodologies are based on the information provided in the AACR 2024 abstracts and general knowledge of these experimental techniques.
In Vitro Binding Affinity (Surface Plasmon Resonance)
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Objective: To determine the binding affinity (Kd) of the PSMA-targeting small molecule component to the PSMA protein.
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Methodology (Probable):
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Recombinant human PSMA protein is immobilized on a sensor chip.
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Varying concentrations of the PSMA-targeting small molecule are flowed over the chip surface.
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The association and dissociation rates are measured by detecting changes in the refractive index at the sensor surface.
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The equilibrium dissociation constant (Kd) is calculated from the kinetic parameters (kon and koff).
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In Vitro Cytotoxicity Assay
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Objective: To assess the dose-dependent cytotoxic effect of 225Ac-PSMA-Trillium on PSMA-expressing prostate cancer cells.
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Methodology (Probable):
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LNCaP subclone C4-2 cells are seeded in 96-well plates and allowed to adhere overnight.
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Cells are treated with a range of concentrations of 225Ac-PSMA-Trillium.
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After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or MTS, which measures metabolic activity.
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The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
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In Vivo Biodistribution Studies
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Objective: To evaluate the distribution, tumor uptake, and clearance of 225Ac-PSMA-Trillium in a living organism.
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Methodology (Probable):
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Prostate cancer xenograft models (e.g., LNCaP) are established in immunodeficient mice.
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A known activity of 225Ac-PSMA-Trillium is administered to the mice, typically via intravenous injection.
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At various time points post-injection, cohorts of mice are euthanized.
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Tissues of interest (blood, tumor, major organs) are harvested, weighed, and the radioactivity is measured using a gamma counter.
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The uptake in each tissue is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
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Tumor Penetration (Autoradiography)
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Objective: To visualize the distribution of 225Ac-PSMA-Trillium within the tumor tissue.
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Methodology (Probable):
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Following administration of 225Ac-PSMA-Trillium to tumor-bearing mice, the tumors are excised at specific time points.
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The tumors are snap-frozen and sectioned using a cryostat.
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The thin tissue sections are apposed to a phosphor imaging plate or photographic film.
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The radioactive decay from the 225Ac exposes the plate/film, creating an image of the radiopharmaceutical's distribution within the tumor microenvironment.
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The following diagram illustrates a probable preclinical experimental workflow:
Clinical Development
Based on the promising preclinical data, a first-in-human, Phase 1 clinical trial of 225Ac-PSMA-Trillium (BAY 3563254) has been initiated (NCT06217822).[3]
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Study Title: A Phase 1 Open-label, First-in-human, Multi-center Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Antitumor Activity of 225Ac-PSMA-Trillium in Participants With Advanced Metastatic Castration-resistant Prostate Cancer (mCRPC).
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Primary Objectives: To assess the safety and tolerability of 225Ac-PSMA-Trillium and to determine the recommended Phase 2 dose.
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Key Secondary Objectives: To evaluate the preliminary anti-tumor activity of 225Ac-PSMA-Trillium.
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Patient Population: Patients with advanced mCRPC.
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Study Design: The study consists of a dose-escalation part to find the optimal dose, followed by a dose-expansion part to further evaluate the safety and efficacy at the determined dose.[9]
Conclusion
225Ac-PSMA-Trillium (BAY 3563254) is a promising targeted alpha therapy that leverages a sophisticated molecular design to deliver a highly potent radionuclide to PSMA-expressing prostate cancer cells. The inclusion of an albumin-binding moiety represents a key innovation aimed at improving the therapeutic index. Preclinical studies have provided strong evidence of its potent anti-tumor activity and favorable biodistribution. The ongoing Phase 1 clinical trial will be crucial in determining the safety and efficacy of this novel agent in patients with metastatic castration-resistant prostate cancer.
References
- 1. Bayer initiates phase I study with novel targeted radionuclide therapy 225Ac-PSMA-Trillium in advanced metastatic prostate cancer [pharmabiz.com]
- 2. mdpi.com [mdpi.com]
- 3. urologytimes.com [urologytimes.com]
- 4. 225Ac-PSMA-Trillium for Advanced Prostate Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell viability and PSA secretion assays in LNCaP cells: a tiered in vitro approach to screen chemicals with a prostate-mediated effect on male reproduction within the ReProTect project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacr.org [aacr.org]
- 9. Multiplexing Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
